molecular formula C20H19N3O5S B11026524 methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate

methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate

Cat. No.: B11026524
M. Wt: 413.4 g/mol
InChI Key: NICCZXOURVRVQI-UHFFFAOYSA-N
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Description

Methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate is a complex organic compound featuring a pyridazinoindole core linked to a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinoindole core, which can be synthesized through a series of cyclization reactions involving appropriate precursors such as hydrazines and indole derivatives. The thiophene carboxylate moiety is then introduced via a coupling reaction, often using reagents like thiophene-2-carboxylic acid and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features may enable it to interact with specific biological targets, leading to therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. The presence of the pyridazinoindole core is particularly noteworthy, as similar structures have shown biological activity in various studies .

Industry

Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxylate and indole-3-acetic acid share structural similarities and biological activities.

    Thiophene Carboxylates:

Uniqueness

What sets methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate apart is the combination of the pyridazinoindole core with the thiophene carboxylate moiety. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 5-[(7,8-dimethoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate

InChI

InChI=1S/C20H19N3O5S/c1-22-14-8-16(27-3)15(26-2)7-12(14)13-9-21-23(19(24)18(13)22)10-11-5-6-17(29-11)20(25)28-4/h5-9H,10H2,1-4H3

InChI Key

NICCZXOURVRVQI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC4=CC=C(S4)C(=O)OC)OC)OC

Origin of Product

United States

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